molecular formula C34H32N2O4 B14798757 benzyl (5S)-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate

benzyl (5S)-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B14798757
M. Wt: 532.6 g/mol
InChI Key: AQEIEPZEOOPUSL-SLXWVAMBSA-N
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Description

Benzyl (5S,7S,8R)-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes a spiro[4.5]decane core, multiple benzyl groups, and a diazaspiro framework. Such structures are often found in natural products and synthetic pharmaceuticals, making them of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (5S,7S,8R)-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Spirocyclic Core: This step involves the creation of the spiro[4.5]decane structure through cyclization reactions.

    Introduction of Benzyl Groups: Benzyl groups are added using benzylation reactions, which typically involve the use of benzyl halides and a base.

    Incorporation of Diazaspiro Framework:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5S,7S,8R)-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Benzyl (5S,7S,8R)-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of benzyl (5S,7S,8R)-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (5S,7S,8R)-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate is unique due to its specific stereochemistry and the presence of multiple benzyl groups. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C34H32N2O4

Molecular Weight

532.6 g/mol

IUPAC Name

benzyl (5S)-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C34H32N2O4/c37-32-34(21-22-35(25-34)23-26-13-5-1-6-14-26)36(33(38)39-24-27-15-7-2-8-16-27)30(28-17-9-3-10-18-28)31(40-32)29-19-11-4-12-20-29/h1-20,30-31H,21-25H2/t30?,31?,34-/m0/s1

InChI Key

AQEIEPZEOOPUSL-SLXWVAMBSA-N

Isomeric SMILES

C1CN(C[C@]12C(=O)OC(C(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6

Canonical SMILES

C1CN(CC12C(=O)OC(C(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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